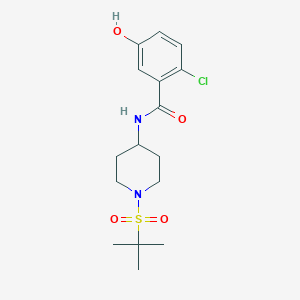
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide is a complex organic compound that features a piperidine ring substituted with a tert-butylsulfonyl group and a benzamide moiety with chloro and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a tert-butylsulfonyl group. The benzamide moiety is introduced through a series of reactions involving chlorination and hydroxylation. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are employed to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could yield a variety of substituted benzamides.
Scientific Research Applications
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and piperidine derivatives with different substituents. Examples include:
- N-(1-tert-butylsulfonylpiperidin-4-yl)-3-chloro-5-hydroxybenzamide
- N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-4-hydroxybenzamide
Uniqueness
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(1-tert-butylsulfonylpiperidin-4-yl)-2-chloro-5-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-16(2,3)24(22,23)19-8-6-11(7-9-19)18-15(21)13-10-12(20)4-5-14(13)17/h4-5,10-11,20H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZOMHISAQLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7056796.png)
![N'-(3,4-dichlorophenyl)-N-[(2-methylfuran-3-yl)methyl]oxamide](/img/structure/B7056804.png)
![4-fluoro-N-[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]benzenesulfonamide](/img/structure/B7056816.png)
![1-(3,5-Dichloropyridin-2-yl)-4-[(3-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7056823.png)
![3-[1-(furan-3-ylsulfonyl)piperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7056825.png)
![2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B7056831.png)
![[4-[(1-Tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7056861.png)
![5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide](/img/structure/B7056867.png)
![N-[(2S,3S)-3-methyl-1-oxo-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]pentan-2-yl]acetamide](/img/structure/B7056879.png)
![6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056885.png)
![2-cyclopropyl-N-[2-(methylcarbamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B7056887.png)
![3-Methyl-5-[1-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B7056904.png)

![4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7056913.png)
